5-Méthyl-3-(trifluorométhyl)isoxazole

Vue d'ensemble

Description

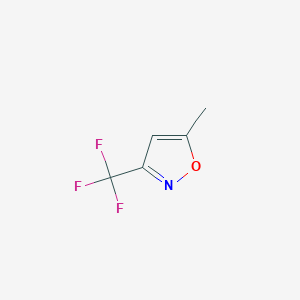

5-Methyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: CHFNO

Molecular Weight: Approximately 175.09 g/mol

Structure: The compound features an isoxazole ring with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The electronegative trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Scientific Research Applications

The applications of 5-Methyl-3-(trifluoromethyl)isoxazole span several domains, primarily in medicinal chemistry and material science:

Medicinal Chemistry

- Anticancer Activity : Isoxazole derivatives exhibit various biological activities, including potential anticancer properties. Research indicates that modifications in substitution patterns can lead to differing biological outcomes, highlighting the importance of structural variations .

- HDAC Inhibition : Some derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .

Agrochemicals

- The compound's unique electronic properties due to the trifluoromethyl group make it an attractive candidate for developing agrochemical agents with enhanced efficacy against pests and diseases.

Material Science

- As a building block in organic synthesis, it can be utilized to create novel materials with specific properties tailored for various applications.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 5-Methyl-3-(trifluoromethyl)isoxazole compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoroisoxazole | Fluoro group at the 5-position | Increased reactivity compared to trifluoromethyl |

| 4-Methyl-3-(trifluoromethyl)isoxazole | Methyl group at the 4-position | Different biological activity profile |

| 5-(Trifluoromethyl)-4-isoxazole | Trifluoromethyl at the 5-position | Potentially different electronic properties |

| 3-Aryl-isoxazoles | Aryl substitution at the 3-position | Enhanced lipophilicity and biological activity |

The unique trifluoromethyl substitution in 5-Methyl-3-(trifluoromethyl)isoxazole differentiates it from these related compounds, particularly regarding its electronic properties and potential biological activities.

Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

- Mechanism of Action Studies : Research indicates that the trifluoromethyl group enhances interaction with biological targets, potentially increasing potency and selectivity in therapeutic applications .

- Functionalization Studies : Recent work has demonstrated methods for functionalizing isoxazoles, leading to derivatives with improved antioxidant properties tested against human primary fibroblasts .

Mécanisme D'action

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity

Biochemical Pathways

Isoxazole derivatives are known to bind to biological targets, influencing various biochemical pathways

Result of Action

Isoxazole derivatives are known for their significant biological interests, including anticancer, antibacterial, and antimicrobial activities .

Analyse Biochimique

Biochemical Properties

Isoxazole derivatives are known to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific enzymes, proteins, and other biomolecules that 5-Methyl-3-(trifluoromethyl)isoxazole interacts with are yet to be identified.

Cellular Effects

Some isoxazole derivatives have shown anticancer activity against human breast cancer cell-lines

Molecular Mechanism

It is known that isoxazole synthesis often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole can be achieved through several methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine

Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction typically requires refluxing methanolic conditions for several hours to yield the desired isoxazole derivative.

Industrial Production Methods

Industrial production of 5-Methyl-3-(trifluoromethyl)isoxazole often employs catalyst-free and microwave-assisted one-pot methods . These methods are advantageous due to their efficiency, reduced reaction times, and lower environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylisoxazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

3-(Trifluoromethyl)isoxazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Uniqueness

5-Methyl-3-(trifluoromethyl)isoxazole is unique due to the presence of both the methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Activité Biologique

5-Methyl-3-(trifluoromethyl)isoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antibacterial, antioxidant, and anti-inflammatory activities.

Chemical Structure and Properties

5-Methyl-3-(trifluoromethyl)isoxazole is characterized by its isoxazole ring, which is modified with a methyl group and a trifluoromethyl group. The presence of the trifluoromethyl group (CF₃) significantly influences the compound's biological activity by enhancing lipophilicity and altering electronic properties.

Anticancer Activity

Research indicates that 5-Methyl-3-(trifluoromethyl)isoxazole exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer). The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 7 to 20 µM, indicating effective inhibition of cancer cell proliferation .

The anticancer activity of this compound may be attributed to its ability to interfere with specific molecular pathways involved in tumor growth and metastasis. It has been shown to induce apoptosis in cancer cells, affecting cell cycle progression and promoting cell death through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Antibacterial Activity

5-Methyl-3-(trifluoromethyl)isoxazole also displays antibacterial properties. It has been tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Inhibition Zones

The inhibition zones measured against these organisms were substantial, with diameters recorded at 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth, indicating strong antibacterial activity .

Antioxidant Activity

The antioxidant potential of 5-Methyl-3-(trifluoromethyl)isoxazole has been evaluated through various assays, demonstrating its capability to scavenge free radicals effectively. The compound's antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. In one study, compounds derived from isoxazole demonstrated significant reductions in these cytokines at concentrations as low as 10 µg/mL .

Clinical Relevance

These anti-inflammatory properties suggest potential therapeutic applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Summary of Biological Activities

| Activity | Effect | IC₅₀/MIC |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | 7 - 20 µM |

| Antibacterial | Effective against multiple bacterial strains | MIC: 40 - 50 µg/mL |

| Antioxidant | Scavenges free radicals | Varies by assay |

| Anti-inflammatory | Inhibits IL-6 and TNF-α | IC₅₀: ~10 µg/mL |

Case Studies

- Anticancer Evaluation : In a recent study published in a peer-reviewed journal, the compound was tested against several cancer cell lines with notable efficacy. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

- Antibacterial Testing : Another study focused on the antibacterial properties of various derivatives of isoxazoles, including 5-Methyl-3-(trifluoromethyl)isoxazole. The results confirmed its effectiveness against resistant strains of bacteria .

Propriétés

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKSCGVOQVRTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406117 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-03-9 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.